3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H11ClN2OS2 and its molecular weight is 322.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A series of derivatives, including 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, were synthesized using an aza-Wittig reaction. The structures of these compounds, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one, were confirmed by X-ray analysis (Liu, He, & Ding, 2007).
Antimicrobial and Anticancer Activities
- Novel compounds with 3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one structures have been evaluated for antimicrobial activities. Some derivatives displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
- A series of thieno[2,3-d]pyrimidin-4(3H)-ones, including variants of the compound , have shown promising anticancer activities. These compounds were evaluated against various cancer cells and found to influence the dynamics of the microtubule and F-actin cytoskeletons, suggesting potential as anticancer drugs (Gold et al., 2020).
Synthesis and Crystal Structure
- The compound has been synthesized and its crystal structure analyzed, providing insights into its chemical properties and potential applications in pharmaceutical research (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Heterocyclic Compound Synthesis
- It has been involved in the synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one, which showed inhibitory activity against tested organisms, indicating its role in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Mechanism of Action
- The primary target of this compound is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . EGFR-TK is a transmembrane protein that plays a crucial role in cell signaling, promoting cell proliferation, survival, and differentiation .
- EGFR-TK is part of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Upon binding of extracellular growth factors, PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which activates PKB (Akt) by phosphorylation. Activated PKB then signals downstream to various substrates, including GSK3β, FKHRL1, BAD, and mTOR .
- The PI3K-EGFR-TK pathway is critical for cell growth, differentiation, and metabolism. Dysregulation of this pathway due to EGFR mutations or overexpression is associated with various pathological conditions, including cancer .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activities against EGFR tyrosine kinase . This suggests that 3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one might also interact with similar enzymes and proteins, affecting their function and subsequently influencing biochemical reactions.
Cellular Effects
They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known activities of similar pyrimidine derivatives, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrimidine derivatives can be metabolized by aldehyde oxidase
Transport and Distribution
It is known that nucleoside analogues, which include pyrimidine derivatives, are easily transported into cells
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDRHOUZNTONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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